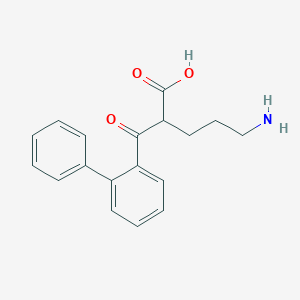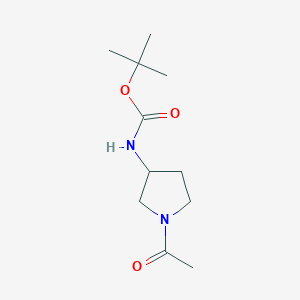![molecular formula C18H16N2O B113202 2-Amino-5-[3-(benzyloxy)phenyl]pyridine CAS No. 889951-20-6](/img/structure/B113202.png)
2-Amino-5-[3-(benzyloxy)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-[3-(benzyloxy)phenyl]pyridine, also known as 5-(3-phenylmethoxyphenyl)pyridin-2-amine, is a chemical compound with the molecular formula C18H16N2O . It has a molecular weight of 276.33 .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine consists of a pyridine ring attached to a phenyl ring through a benzyloxy (benzyl ether) group . The InChI code for this compound is 1S/C18H16N2O/c19-18-10-9-16(12-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20) .Physical And Chemical Properties Analysis
2-Amino-5-[3-(benzyloxy)phenyl]pyridine has a molecular weight of 276.33 and a molecular formula of C18H16N2O . It has a complexity of 304 and a topological polar surface area of 48.1Ų . It also has a rotatable bond count of 4 .Applications De Recherche Scientifique
1. Medicinal Chemistry: Anticancer Agents
- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” is used in the synthesis of benzimidazole derivatives, which have potential anticancer properties .
- Method : The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
- Results : The structure-activity relationship (SAR) analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines showed that the presence of certain groups on the benzimidazole scaffold influenced the anticancer activity .
2. Spectroscopy
- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” (2ABP) has been studied for its spectral characteristics in solvents of different polarity, pH, and β-cyclodextrin (β-CD) .
- Method : The study involved examining the spectral characteristics of 2ABP in different conditions .
- Results : The results of this study were not specified in the source .
3. Chemical Synthesis: Suzuki–Miyaura Coupling
- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” may be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The specific results of this application were not specified in the source .
4. Material Science: Manufacturing
- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” is used in the manufacturing of various materials due to its unique chemical properties .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The specific results of this application were not specified in the source .
5. Chemical Synthesis: Boron Reagents
- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” may be used in the selection of boron reagents for Suzuki–Miyaura coupling .
- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The specific results of this application were not specified in the source .
6. Material Science: Manufacturing
- Application : “2-Amino-5-[3-(benzyloxy)phenyl]pyridine” is used in the manufacturing of various materials due to its unique chemical properties .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The specific results of this application were not specified in the source .
Propriétés
IUPAC Name |
5-(3-phenylmethoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-18-10-9-16(12-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMZJBTPNAXJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602512 |
Source


|
| Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[3-(benzyloxy)phenyl]pyridine | |
CAS RN |
889951-20-6 |
Source


|
| Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


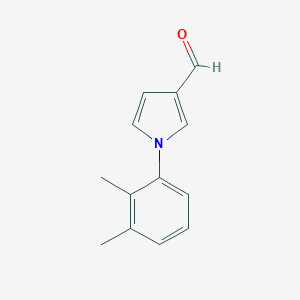



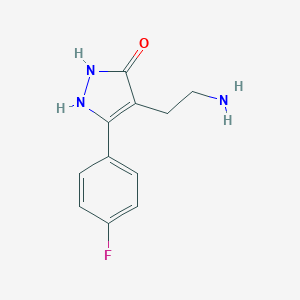

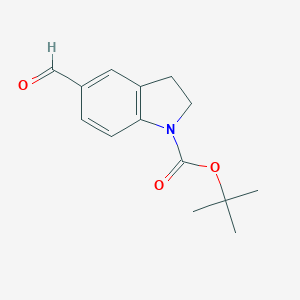
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)
